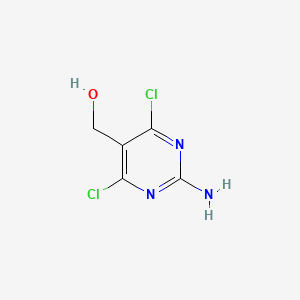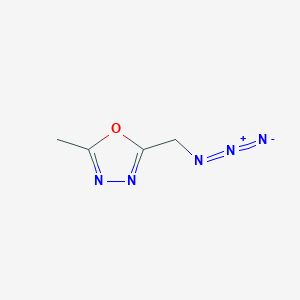
2-(アジドメチル)-5-メチル-1,3,4-オキサジアゾール
概要
説明
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic organic compound featuring an azide group attached to a methyl-substituted oxadiazole ring
科学的研究の応用
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active triazoles.
Industry: Utilized in the development of advanced materials, including polymers and explosives, due to the high energy content of the azide group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole typically involves the reaction of a suitable precursor with sodium azide. One common method includes the cyclization of a hydrazide with an appropriate carboxylic acid derivative, followed by azidation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, minimizing the risk associated with handling azides, which are known for their explosive nature.
化学反応の分析
Types of Reactions: 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in the Huisgen cycloaddition to form triazoles.
Reducing Agents: Such as lithium aluminum hydride for azide reduction.
Photochemical Conditions: For cycloaddition reactions involving the azide group.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azide group.
作用機序
The mechanism of action of 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole largely depends on the specific application. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles to form stable triazole rings. This reactivity is harnessed in bioorthogonal chemistry for labeling biomolecules without interfering with native biological processes.
類似化合物との比較
2-(Azidomethyl)-1,3,4-oxadiazole: Lacks the methyl group, resulting in different reactivity and applications.
5-Methyl-1,3,4-oxadiazole: Lacks the azidomethyl group, making it less reactive in cycloaddition reactions.
2-(Azidomethyl)-5-phenyl-1,3,4-oxadiazole: Contains a phenyl group, which alters its physical and chemical properties.
Uniqueness: 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of both the azidomethyl and methyl groups, which confer specific reactivity and stability. This combination makes it particularly useful in applications requiring high energy and specific reactivity, such as in the synthesis of energetic materials and bioorthogonal chemistry.
特性
IUPAC Name |
2-(azidomethyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O/c1-3-7-8-4(10-3)2-6-9-5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPQPZBCPCGWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

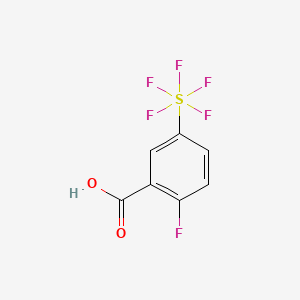
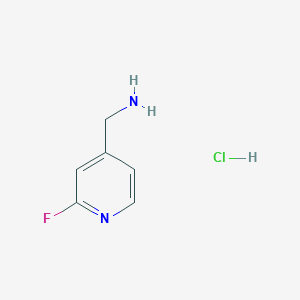

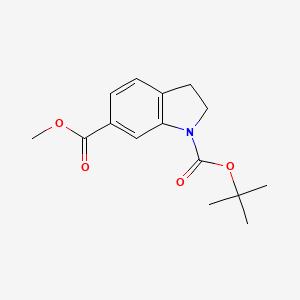



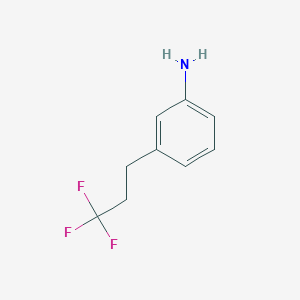
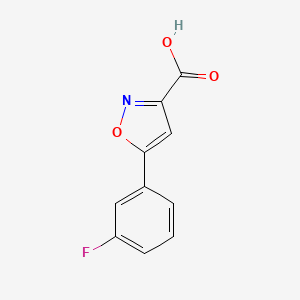
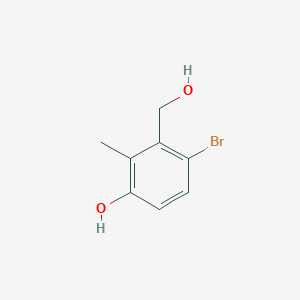
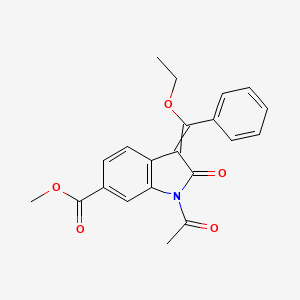
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)

